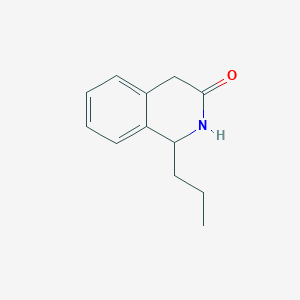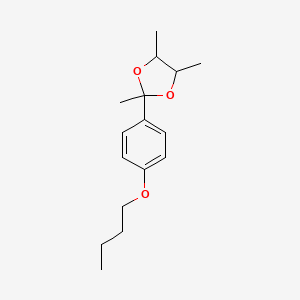![molecular formula C9H17O6P B14563691 3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate CAS No. 61715-67-1](/img/structure/B14563691.png)
3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate is an organophosphorus compound that features a phosphoryl group bonded to a methoxy and methyl group, along with a propane backbone substituted with two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate typically involves the reaction of a phosphorylating agent with a suitable alcohol and acetic anhydride. One common method involves the reaction of methylphosphonic dichloride with methanol to form methylphosphonic acid dimethyl ester, which is then reacted with 1,3-propanediol and acetic anhydride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate can undergo various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acetic acid.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The phosphoryl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Methanol, acetic acid, and 1,3-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Phosphoric acid derivatives or reduced phosphorus compounds.
Scientific Research Applications
3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Acetoxymethoxy)-1,3-propanediyl diacetate: Similar structure with acetoxy groups instead of methoxy and methyl groups.
1-Propanamine, 3-methoxy-: Contains a methoxy group but differs in the presence of an amine group instead of a phosphoryl group.
Properties
CAS No. |
61715-67-1 |
|---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
[1-acetyloxy-3-[methoxy(methyl)phosphoryl]propyl] acetate |
InChI |
InChI=1S/C9H17O6P/c1-7(10)14-9(15-8(2)11)5-6-16(4,12)13-3/h9H,5-6H2,1-4H3 |
InChI Key |
FCHGICDJCABKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCP(=O)(C)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)

![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14563625.png)


![4-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563654.png)
![2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14563656.png)
![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)

![2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide)](/img/structure/B14563683.png)


![4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14563714.png)
